molecular formula C6H13NO2 B13300504 3-(Ethoxymethoxy)azetidine

3-(Ethoxymethoxy)azetidine

Cat. No.: B13300504
M. Wt: 131.17 g/mol
InChI Key: GXTTXQUEPYXSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethoxymethoxy)azetidine: is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethoxy)azetidine typically involves the reaction of azetidine with ethoxymethanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like acetonitrile or methanol at elevated temperatures .

Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxymethoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Ethoxymethoxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethoxymethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules, leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-(Ethoxymethoxy)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from both aziridines and pyrrolidines .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(ethoxymethoxy)azetidine

InChI

InChI=1S/C6H13NO2/c1-2-8-5-9-6-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

GXTTXQUEPYXSHG-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1CNC1

Origin of Product

United States

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